1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole
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Overview
Description
1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole is an organic compound that features a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-methyl-1H-imidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methylbenzenesulfonyl chloride
- 4-methyl-1H-imidazole
- 1-(4-chloro-3-methylphenyl)sulfonyl-1H-1,2,3-benzotriazole
Uniqueness
1-(4-chloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the combination of the sulfonyl group and the imidazole ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The presence of the chlorine atom also adds to its distinctiveness, allowing for further functionalization and derivatization.
Properties
Molecular Formula |
C11H11ClN2O2S |
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Molecular Weight |
270.74 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-5-10(3-4-11(8)12)17(15,16)14-6-9(2)13-7-14/h3-7H,1-2H3 |
InChI Key |
UDEGYJLJBNZJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl |
Origin of Product |
United States |
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